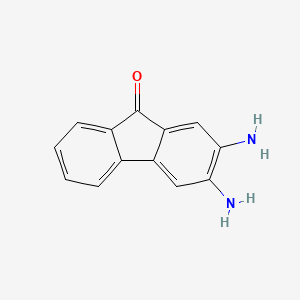
2,3-Diamino-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-9H-fluoren-9-one is an organic compound with the molecular formula C13H10N2O It is a derivative of fluorenone, characterized by the presence of two amino groups at the 2 and 3 positions on the fluorenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-9H-fluoren-9-one typically involves the reaction of fluorenone with ammonia or amines under specific conditions. One common method includes the reaction of fluorenone with ammonia in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diamino-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones, quinones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Diamino-9H-fluoren-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Diamino-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone: A parent compound with a similar structure but lacking the amino groups.
2,7-Diamino-9H-fluoren-9-one: Another derivative with amino groups at different positions.
4,5-Diazafluoren-9-one: A compound with nitrogen atoms incorporated into the fluorenone ring.
Uniqueness
2,3-Diamino-9H-fluoren-9-one is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
6633-42-7 |
|---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2,3-diaminofluoren-9-one |
InChI |
InChI=1S/C13H10N2O/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,14-15H2 |
InChI-Schlüssel |
MSURJSLHFVCZLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


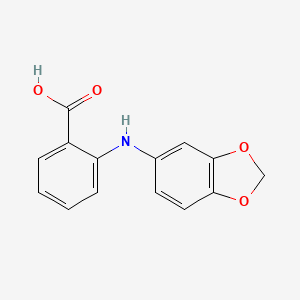


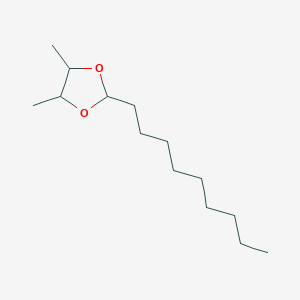



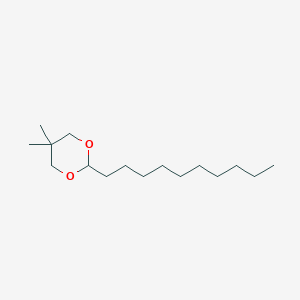
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
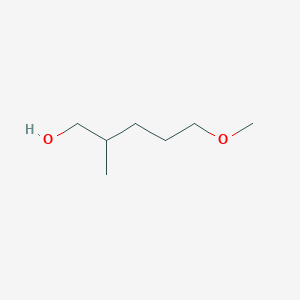

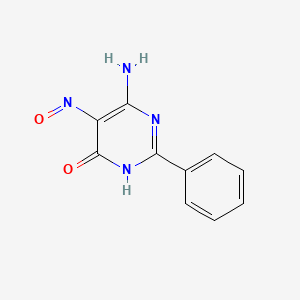
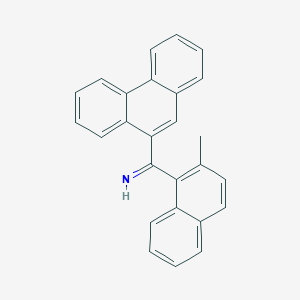
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)
